5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 1801899-61-5 . It has a molecular weight of 275.3 and its molecular formula is C15H17NO4 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives have been extensively studied for their synthesis methods and chemical properties. Molchanov and Tran (2013) demonstrated the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013). Similarly, the work of Radchenko et al. (2010) on the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid contributes to the development of new amino acids for application in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Applications in Drug Synthesis
- The compound has been used as a key element in the industrial synthesis of antiviral drugs. López et al. (2020) described the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial component in the manufacture of antiviral ledipasvir (López et al., 2020). Additionally, Tymtsunik et al. (2012) reported the synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, contributing to the development of cyclopropane-modified proline analogues (Tymtsunik et al., 2012).
Antibacterial Applications
- This chemical has been used in the development of novel antibacterial agents. Odagiri et al. (2013) designed and synthesized compounds incorporating the 5-azaspiro[2.4]heptane moiety, which showed potent in vitro and in vivo antibacterial activity against various respiratory pathogens (Odagiri et al., 2013).
Enantioselective Synthesis
- Research has also focused on enantioselective approaches to synthesize variants of this compound. Yao et al. (2011) achieved high enantioselectivities in the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, providing a key intermediate for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane (Yao et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause less serious health effects . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFCRIFLQUONPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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